molecular formula C14H11ClN2O B12404804 Pbrm1-BD2-IN-3

Pbrm1-BD2-IN-3

Cat. No.: B12404804
M. Wt: 258.70 g/mol
InChI Key: ODBQDJLEOQRRNZ-UHFFFAOYSA-N
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Description

Pbrm1-BD2-IN-3 is a potent inhibitor of the second bromodomain of Polybromo 1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in cancer research, particularly in targeting clear cell renal cell carcinoma, where PBRM1 is frequently mutated .

Preparation Methods

The synthesis of Pbrm1-BD2-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

Chemical Reactions Analysis

Pbrm1-BD2-IN-3 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pbrm1-BD2-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Pbrm1-BD2-IN-3 exerts its effects by selectively binding to the second bromodomain of PBRM1. This binding disrupts the interaction between PBRM1 and acetylated histones, thereby inhibiting the chromatin remodeling activity of the PBAF complex. The molecular targets involved include acetylated lysine residues on histone proteins, and the pathways affected include those related to gene expression and cellular growth .

Comparison with Similar Compounds

Pbrm1-BD2-IN-3 is unique in its high selectivity for the second bromodomain of PBRM1. Similar compounds include:

This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18)

InChI Key

ODBQDJLEOQRRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2

Origin of Product

United States

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